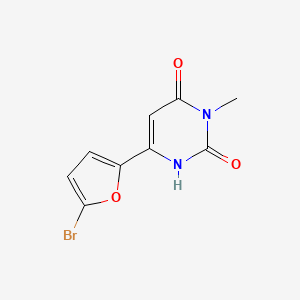

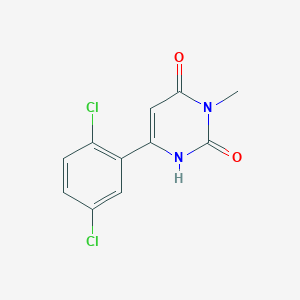

6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Overview

Description

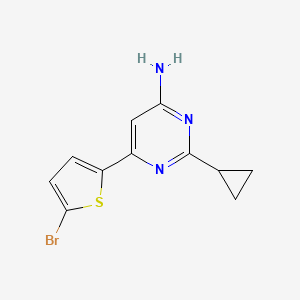

The compound “6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 3,4-difluorophenyl group is a common substituent in organic chemistry, often used in the synthesis of pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrimidines, for example, can undergo a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity, polarity, and hydrogen bonding capabilities .Scientific Research Applications

3-Acyl-1,2,3,4-Tetrahydropyrimidine-2,4-diones Synthesis

N-Substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones were synthesized and reacted with aliphatic carboxylic acid chlorides, leading to the formation of 4-O-acyl derivatives. These underwent O,C-migration of the acyl group to form 3-acyl derivatives, which then reacted with amines to give enamino derivatives at the acyl and C4=O groups, highlighting a method for creating various derivatives of this compound class (Rubinov et al., 2008).

Biological Activity and Applications

Endogenous Interferon Inducers

A series of 6-arylaminopyrimidine-2,4(1H,3H)-diones were synthesized, with one derivative showing effective endogenous interferon-inducing properties. This highlights the potential of such compounds in immunomodulatory applications (Krutikov et al., 2022).

Structural Analysis

Crystal Structure Analysis

The asymmetric unit of a related compound was analyzed, revealing nearly planar pyrimidine rings and specific hydrogen bonding patterns. This provides insights into the molecular conformation and intermolecular interactions of such compounds, which is crucial for understanding their reactivity and potential binding properties (El‐Brollosy et al., 2012).

Molecular Modeling and Analysis

Theoretical Investigations

Detailed theoretical analyses, including vibrational spectra, HOMO-LUMO analyses, and NBO studies, were conducted on a similar tetrahydropyrimidine-dione derivative. This work provides a foundation for understanding the electronic structure and potential non-linear optical applications of such compounds (Al-Abdullah et al., 2014).

Mechanism of Action

Target of Action

The primary target of 6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor found on the surface of platelet cells, and it plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . It interacts directly with the P2Y12 receptor through a reversible blocking mechanism . This prevents the activation of the receptor, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor by 6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the ADP-induced platelet aggregation pathway . This results in the prevention of blood clot formation, reducing the risk of thrombotic events such as stroke and heart attack .

Pharmacokinetics

The absorption of 6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is rapid, with a median time to peak plasma concentration of 1.3-2 hours . Its main active metabolite, AR-C124910XX, has a peak plasma concentration time of 1.5-3 hours . The mean terminal-phase half-life is approximately 7-8.5 hours for the compound and 8.5-10 hours for AR-C124910XX . The compound is metabolized in the liver via the CYP3A4 enzyme .

Result of Action

The molecular effect of 6-(3,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione’s action is the inhibition of the P2Y12 receptor, which leads to a decrease in platelet aggregation . On a cellular level, this results in a reduced ability for platelets to clump together and form blood clots .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(3,4-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-10(16)5-9(14-11(15)17)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNULGHWKXSFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)